Technical Documentation Center

N-(4-Aminophenyl)-2-(hexyloxy)benzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(4-Aminophenyl)-2-(hexyloxy)benzamide
  • CAS: 1020057-09-3

Core Science & Biosynthesis

Foundational

N-(4-Aminophenyl)-2-(hexyloxy)benzamide and Analogs: A Technical Guide to Lysosomotropic Detergents in Therapeutic Development

Executive Summary N-(4-Aminophenyl)-2-(hexyloxy)benzamide (CAS: 1020057-09-3)[1] represents a highly specialized pharmacophore within the class of lysosomotropic agents. Unlike traditional kinase inhibitors or receptor a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-Aminophenyl)-2-(hexyloxy)benzamide (CAS: 1020057-09-3)[1] represents a highly specialized pharmacophore within the class of lysosomotropic agents. Unlike traditional kinase inhibitors or receptor antagonists, this compound and its analogs exert their biological effects through a biophysical mechanism: targeted accumulation within acidic organelles followed by membrane disruption[2].

By combining a weakly basic aminophenyl headgroup with a highly lipophilic hexyloxy tail, this scaffold acts as a "lysosomotropic detergent." This whitepaper dissects the physicochemical causality behind its mechanism of action, explores the structure-activity relationship (SAR) of its analogs, and provides validated experimental workflows for its synthesis and biological evaluation. The therapeutic implications of this scaffold span oncology (via apoptosis induction) and infectious diseases (via fungal/parasitic vacuolar disruption)[3].

Mechanistic Grounding: The Lysosomotropic Paradigm

The biological activity of N-(4-Aminophenyl)-2-(hexyloxy)benzamide is entirely dependent on its physicochemical properties rather than specific protein-ligand binding. The mechanism operates through a two-phase biophysical cascade:

Phase 1: Cation Trapping

At physiological pH (7.4), the primary amine on the 4-aminophenyl group remains largely unprotonated, rendering the molecule highly lipophilic. This allows it to passively diffuse across the plasma membrane and the membranes of intracellular organelles. However, upon entering the lysosomal lumen (pH ~4.5), the amine becomes protonated. This cationic state drastically reduces its membrane permeability, effectively trapping the molecule inside the lysosome—a phenomenon identical to the accumulation of antimalarials like chloroquine[2].

Phase 2: Micellar Assembly and Membrane Permeabilization

While chloroquine primarily acts by buffering lysosomal pH, 2-(hexyloxy)benzamide derivatives possess a critical structural difference: the lipophilic hexyloxy chain. As the trapped compound concentrates within the lysosome, it reaches its Critical Micelle Concentration (CMC). At this threshold, the molecules self-assemble into micellar microstructures that act as detergents, intercalating into and disrupting the lysosomal lipid bilayer[2]. This causes Lysosomal Membrane Permeabilization (LMP), leaking proteolytic enzymes (e.g., cathepsins) into the cytosol and triggering caspase-dependent apoptosis[3].

Pathway A Extracellular Space (pH 7.4) Unprotonated Drug B Lysosomal Lumen (pH 4.5) Cation Trapping A->B Passive Diffusion C Micellar Assembly (Detergent Effect) B->C Concentration > CMC D Lysosomal Membrane Permeabilization (LMP) C->D Membrane Disruption E Cathepsin Release & Apoptosis D->E Cytosolic Leakage

Lysosomotropic mechanism of action: Cation trapping leading to LMP and apoptosis.

Structure-Activity Relationship (SAR) Dynamics

The efficacy of this scaffold is highly sensitive to modifications in both the alkoxy chain and the amine position. The balance between aqueous solubility, pKa, and lipophilicity (ClogP) dictates the compound's ability to reach the lysosome and achieve its CMC.

  • Alkoxy Chain Length (R1): The 6-carbon (hexyloxy) chain represents the thermodynamic "sweet spot." Shorter chains (e.g., ethoxy) lack the lipophilicity required to form stable micelles within the lipid bilayer, resulting in a loss of detergent activity. Longer chains (e.g., octyloxy) increase potency but suffer from severe aqueous insolubility and high plasma protein binding, limiting bioavailability.

  • Amine Position (R2): The para-amine (4-aminophenyl) provides an optimal pKa (~4.6) for selective protonation only in the highly acidic lysosome. Shifting to the meta-position alters the electronic distribution, slightly lowering the pKa and reducing the efficiency of cation trapping.

Quantitative SAR Profile for 2-Alkoxybenzamide Derivatives
Compound AnalogAlkoxy Chain (R1)Amine PositionClogPLysosomal AccumulationLMP IC₅₀ (µM)
N-(4-Aminophenyl)-2-(ethoxy)benzamideC2 (Ethyl)4-NH₂2.5Low>50.0
N-(4-Aminophenyl)-2-(butoxy)benzamideC4 (Butyl)4-NH₂3.5Moderate15.2
N-(4-Aminophenyl)-2-(hexyloxy)benzamide C6 (Hexyl) 4-NH₂ 4.6 High 2.4
N-(4-Aminophenyl)-2-(octyloxy)benzamideC8 (Octyl)4-NH₂5.7High8.1*
N-(3-Aminophenyl)-2-(hexyloxy)benzamideC6 (Hexyl)3-NH₂4.6Moderate6.5

*Note: The C8 analog exhibits an artificially higher IC₅₀ in vitro due to compound precipitation in standard aqueous assay media.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined.

Protocol 1: Synthesis of N-(4-Aminophenyl)-2-(hexyloxy)benzamide

Workflow S1 2-(Hexyloxy)benzoic Acid S2 Amidation (HATU, 4-Nitroaniline) S1->S2 S3 Nitro Intermediate S2->S3 Step 1 S4 Hydrogenation (H2, Pd/C) S3->S4 S5 Target Compound (CAS 1020057-09-3) S4->S5 Step 2

Two-step synthesis workflow of N-(4-Aminophenyl)-2-(hexyloxy)benzamide.

Step 1: Amidation (Formation of Nitro Intermediate)

  • Reaction: Dissolve 1.0 eq of 2-(hexyloxy)benzoic acid in anhydrous DMF. Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 15 minutes to generate the active ester. Add 1.1 eq of 4-nitroaniline.

  • Causality (Why HATU?): 4-nitroaniline is a highly electron-deficient, poor nucleophile. Standard carbodiimide coupling (e.g., EDC/NHS) will fail or result in dismal yields. HATU generates a highly reactive HOAt ester, overcoming the low nucleophilicity of the amine to drive the reaction to completion.

  • Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The product should appear as a distinct UV-active spot with a higher Rf than the starting acid.

Step 2: Catalytic Hydrogenation

  • Reaction: Dissolve the purified nitro intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask with Argon, then introduce H₂ gas via a balloon. Stir at room temperature for 4 hours.

  • Causality (Why Pd/C?): The hexyloxy ether linkage is completely stable to catalytic hydrogenation. Using H₂ with Pd/C selectively and cleanly reduces the nitro group to the target amine without risking ether cleavage (which could occur if harsh Lewis acid-mediated reductions were used).

  • Validation: Filter through Celite to remove the catalyst. Confirm product identity via LC-MS (Expected [M+H]⁺ = 313.4)[1].

Protocol 2: Ratiometric Lysosomal Permeabilization Assay

To quantify the detergent-like LMP activity of the synthesized analogs, we utilize an Acridine Orange (AO) relocation assay.

  • Cell Preparation: Seed target cells (e.g., HeLa or macrophage cell lines) in a 96-well optical bottom plate.

  • Dye Loading: Incubate cells with 5 µg/mL Acridine Orange for 15 minutes at 37°C. Wash thoroughly with PBS.

  • Compound Treatment: Treat cells with a concentration gradient (0.1 µM to 50 µM) of the test compound for 4 hours.

  • Causality (Why Acridine Orange?): AO is a metachromatic fluorophore. When highly concentrated inside intact, acidic lysosomes, it forms oligomers that emit red fluorescence (~650 nm). When the test compound causes LMP, AO leaks into the neutral cytosol, dilutes into monomers, and emits green fluorescence (~525 nm).

  • Self-Validating Readout: Measure the Red/Green fluorescence ratio using a high-content imager. This ratiometric approach intrinsically controls for variations in cell number or initial dye loading, providing a highly trustworthy IC₅₀ curve for membrane disruption.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of N-(4-Aminophenyl)-2-(hexyloxy)benzamide

Target Compound: N-(4-Aminophenyl)-2-(hexyloxy)benzamide (CAS: 1020057-09-3) Application Context: Synthesis of lysosomotropic amine derivatives for anti-inflammatory, antifungal, and anticancer screening [1]. Document Ty...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: N-(4-Aminophenyl)-2-(hexyloxy)benzamide (CAS: 1020057-09-3) Application Context: Synthesis of lysosomotropic amine derivatives for anti-inflammatory, antifungal, and anticancer screening [1]. Document Type: Advanced Synthetic Protocol & Causality Guide

Executive Summary & Retrosynthetic Rationale

N-(4-Aminophenyl)-2-(hexyloxy)benzamide is a lipophilic, weakly basic amine compound. Molecules of this class are frequently investigated for their ability to accumulate in acidic vacuoles and lysosomes, altering cellular pH gradients—a mechanism with profound implications in oncology and autoimmune disease research [1] [2].

From a synthetic standpoint, constructing this molecule requires precision in managing functional group reactivity. The synthesis is divided into three logical phases: (1) Phenolic Alkylation , (2) Amide Coupling , and (3) Nitro Reduction .

SynthesisWorkflow S1 Methyl Salicylate + 1-Bromohexane S2 2-(Hexyloxy)benzoic acid S1->S2 1. K2CO3, DMF 2. LiOH, H2O/THF S3 N-(4-Nitrophenyl)- 2-(hexyloxy)benzamide S2->S3 1. SOCl2, reflux 2. 4-Nitroaniline, Py S4 N-(4-Aminophenyl)- 2-(hexyloxy)benzamide S3->S4 H2, Pd/C MeOH/EtOAc

Figure 1: Three-stage linear synthesis workflow for the target benzamide.

Mechanistic Causality & Experimental Design

As an Application Scientist, it is critical not just to follow a recipe, but to understand the causality behind the chosen synthetic route to ensure a self-validating workflow.

Why start with Methyl Salicylate instead of Salicylic Acid?

Direct alkylation of salicylic acid with 1-bromohexane in the presence of a base often leads to competing esterification of the carboxylic acid, resulting in a mixture of O-alkylated and esterified products. By starting with methyl salicylate , we protect the carboxylate moiety. After the Williamson ether synthesis is complete, a simple saponification (LiOH) cleanly yields the desired 2-(hexyloxy)benzoic acid [3].

Overcoming the Nucleophilic Deficiency of 4-Nitroaniline

In Stage 2, we must couple the alkylated acid with 4-nitroaniline. The strong electron-withdrawing nature of the para-nitro group (-M effect) severely depletes the electron density on the amine nitrogen. Standard peptide coupling reagents (e.g., EDC, HATU) will result in sluggish kinetics and poor yields. The Solution: We bypass this by converting the acid to a highly electrophilic acid chloride using thionyl chloride ( SOCl2​ ). This ensures rapid, quantitative acylation.

Causality Problem Challenge: 4-Nitroaniline is a poor nucleophile due to strong -M effect of NO2 group. Standard Standard Coupling (EDC/HATU) Result: Low Yield, Sluggish Reaction Problem->Standard Inefficient Route Solution Solution: Convert Acid to Acid Chloride (Highly electrophilic species) Problem->Solution Optimized Route Result Outcome: Rapid, quantitative acylation even with deactivated anilines. Solution->Result

Figure 2: Logical decision matrix for selecting the acid chloride coupling methodology.

Reagent Matrix & Quantitative Stoichiometry

The following table outlines the quantitative requirements for a 10.0 mmol scale synthesis of the final product.

PhaseReagent / MaterialMW ( g/mol )EquivalentsAmountRole
1. Alkylation Methyl Salicylate152.151.001.52 g (10 mmol)Starting Material
1-Bromohexane165.071.201.98 g (12 mmol)Alkylating Agent
Potassium Carbonate ( K2​CO3​ )138.212.002.76 g (20 mmol)Base
Lithium Hydroxide ( LiOH⋅H2​O )41.963.001.26 g (30 mmol)Saponification Base
2. Coupling Thionyl Chloride ( SOCl2​ )118.972.002.38 g (20 mmol)Chlorinating Agent
4-Nitroaniline138.120.951.31 g (9.5 mmol)Amine Nucleophile
Pyridine79.102.001.58 g (20 mmol)Acid Scavenger
3. Reduction Palladium on Carbon (10% Pd/C)N/A10% w/w~0.30 gHydrogenation Catalyst
Hydrogen Gas ( H2​ )2.02ExcessBalloonReducing Agent

Step-by-Step Synthetic Protocol

Phase 1: Synthesis of 2-(Hexyloxy)benzoic acid
  • Etherification: In an oven-dried 100 mL round-bottom flask, dissolve methyl salicylate (1.52 g, 10.0 mmol) in 20 mL of anhydrous DMF.

  • Add anhydrous K2​CO3​ (2.76 g, 20.0 mmol) followed by 1-bromohexane (1.98 g, 12.0 mmol).

  • Stir the suspension at 80 °C for 12 hours.

    • Self-Validation Check: Monitor via TLC (Hexane/EtOAc 9:1). The UV-active starting material ( Rf​≈0.6 ) should disappear, replaced by a higher-running spot ( Rf​≈0.8 ).

  • Cool to room temperature, quench with 50 mL of distilled water, and extract with EtOAc ( 3×30 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Saponification: Dissolve the crude ester in 30 mL of a THF/MeOH/ H2​O (3:1:1) mixture. Add LiOH⋅H2​O (1.26 g, 30.0 mmol) and stir at room temperature for 4 hours.

  • Concentrate the mixture to remove THF/MeOH. Dilute the aqueous residue with water (20 mL) and carefully acidify to pH 2 using 1M HCl.

  • Extract the precipitated product with EtOAc ( 3×30 mL). Dry and concentrate to yield 2-(hexyloxy)benzoic acid as a white solid.

Phase 2: Synthesis of N-(4-Nitrophenyl)-2-(hexyloxy)benzamide
  • Acid Chloride Formation: In a dry 50 mL flask equipped with a reflux condenser, dissolve 2-(hexyloxy)benzoic acid (~10.0 mmol) in 15 mL of anhydrous DCM.

  • Add 2 drops of anhydrous DMF (catalyst). Cool to 0 °C and add SOCl2​ (2.38 g, 20.0 mmol) dropwise.

  • Reflux the mixture at 45 °C for 2 hours.

  • Evaporate the solvent and excess SOCl2​ under reduced pressure. Co-evaporate twice with dry toluene (10 mL) to ensure complete removal of HCl and SOCl2​ .

  • Amide Coupling: Re-dissolve the crude acid chloride in 15 mL of anhydrous DCM and cool to 0 °C.

  • In a separate vial, dissolve 4-nitroaniline (1.31 g, 9.5 mmol) and pyridine (1.58 g, 20.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the acid chloride.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the organic layer sequentially with 1M HCl (20 mL), saturated NaHCO3​ (20 mL), and brine. Dry over Na2​SO4​ and concentrate. Purify via recrystallization from hot ethanol to yield the nitro-intermediate.

Phase 3: Reduction to N-(4-Aminophenyl)-2-(hexyloxy)benzamide
  • Hydrogenation: Dissolve the N-(4-nitrophenyl)-2-(hexyloxy)benzamide in 20 mL of a MeOH/EtOAc (1:1) mixture.

  • Carefully add 10% Pd/C (300 mg, 10% w/w).

    • Safety Note: Pd/C is pyrophoric when dry. Add it to the solvent under an inert atmosphere (Nitrogen or Argon).

  • Purge the flask with Nitrogen ( ), then purge with Hydrogen gas ( ). Attach a Hydrogen balloon.

  • Stir vigorously at room temperature for 4 hours.

    • Self-Validation Check: Monitor via TLC (DCM/MeOH 95:5). The nitro compound ( Rf​≈0.7 ) will be replaced by a highly polar, ninhydrin-positive amine spot ( Rf​≈0.3 ).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with EtOAc.

  • Concentrate the filtrate under reduced pressure to afford the final product, N-(4-Aminophenyl)-2-(hexyloxy)benzamide [1].

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, validate the final compound against the following analytical parameters:

Analytical TechniqueExpected Observation / ValueDiagnostic Significance
TLC (DCM/MeOH 95:5) Rf​≈0.30 Confirm purity; must stain positive with Ninhydrin (primary amine).
1 H NMR (400 MHz, CDCl3​ ) δ ~8.50 (br s, 1H, NH)Confirms the presence of the secondary amide proton.
δ ~8.2 - 6.8 (m, 8H, Ar-H)Confirms the integration of the two aromatic rings.
δ ~4.10 (t, 2H, -O- CH2​ -)Confirms the ether linkage of the hexyloxy chain.
δ ~3.60 (br s, 2H, - NH2​ )Confirms successful nitro reduction (disappears upon D2​O shake).
δ ~1.9 - 0.8 (m, 11H, alkyl)Confirms the intact hexyl aliphatic tail.
LC-MS (ESI+) m/z 313.2 [M+H]+ Matches expected molecular weight of 312.42 g/mol [2].

References

  • European Patent Office. (2015). EP2950649A2 - Amine compounds having anti-inflammatory, antifungal, antiparasitic and anticancer activity. Google Patents.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. URL:[Link]

Application

"N-(4-Aminophenyl)-2-(hexyloxy)benzamide" HPLC analysis method

An In-Depth Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of N-(4-Aminophenyl)-2-(hexyloxy)benzamide Authored by: A Senior Application Scientist Abstract This application note provides a comprehensi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of N-(4-Aminophenyl)-2-(hexyloxy)benzamide

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(4-Aminophenyl)-2-(hexyloxy)benzamide. This compound, an aromatic amide derivative, possesses structural features—a hydrophobic hexyloxy chain and two aromatic rings—that make it well-suited for reversed-phase chromatography. The presence of a basic primary amine necessitates specific methodological considerations to ensure robust and accurate quantification. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed protocol from first principles, including method development rationale, step-by-step procedures, and a full validation strategy according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction and Method Rationale

N-(4-Aminophenyl)-2-(hexyloxy)benzamide is a molecule of interest in pharmaceutical and chemical research. Its structure combines a benzamide core, a flexible hexyloxy group conferring significant non-polarity, and an aminophenyl moiety that provides a UV chromophore and a basic functional group. Accurate and reliable quantification of this analyte is essential for purity assessment, stability testing, and quality control during drug development and manufacturing.

The selection of an analytical method is predicated on the physicochemical properties of the analyte. A structural analogue, N-(4-aminophenyl)-4-(hexyloxy)benzamide, has a calculated LogP of 4.4, indicating significant hydrophobicity.[1] This strongly suggests that Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most appropriate analytical approach.[2][3]

Core Rationale for Method Design:

  • Separation Mode (RP-HPLC): In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[3][4] Given the analyte's non-polar character, it will interact strongly with the stationary phase, allowing for excellent retention and separation from more polar impurities.[2]

  • Stationary Phase (C18 Column): An octadecylsilane (C18) column is the workhorse of reversed-phase chromatography, providing a highly hydrophobic surface ideal for retaining non-polar compounds like N-(4-Aminophenyl)-2-(hexyloxy)benzamide.[5][6]

  • Mobile Phase (Acetonitrile/Water with Formic Acid): A binary mixture of acetonitrile and water offers a versatile polarity range to elute the analyte with a reasonable retention time. Acetonitrile is often preferred over methanol for its lower viscosity and favorable UV transparency.[7] The critical addition is a small percentage of formic acid (e.g., 0.1%). The primary amino group on the analyte is basic and can interact with residual acidic silanol groups on the silica-based C18 stationary phase, leading to significant peak tailing.[8] Formic acid in the mobile phase suppresses the ionization of these silanols, minimizing these secondary interactions and ensuring a sharp, symmetrical peak shape.[8][9]

  • Detection (UV-Visible Spectrophotometry): The presence of two aromatic rings and conjugated systems within the molecule results in strong ultraviolet (UV) absorbance, making a UV detector a sensitive and robust choice for quantification. A common wavelength, such as 254 nm, is a good starting point for benzamide derivatives.[6]

Experimental Protocol

This section details the necessary equipment, reagents, and step-by-step procedures for the analysis.

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a UV-Visible (UV-Vis) or Diode-Array (DAD) detector.

  • Chromatographic Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Data Acquisition: Chromatography data system (CDS) software.

  • Ancillary Equipment: Analytical balance, sonicator, pH meter, volumetric flasks, pipettes, and 0.45 µm syringe filters.

Reagents and Standard Preparation
  • Solvents: HPLC-grade acetonitrile and purified water (e.g., Milli-Q or equivalent).

  • Modifier: Formic acid (≥98% purity).

  • Analyte: N-(4-Aminophenyl)-2-(hexyloxy)benzamide reference standard.

  • Diluent: Mobile phase (Acetonitrile:Water, 60:40 v/v with 0.1% Formic Acid).

Chromatographic Conditions

The optimized chromatographic parameters are summarized in the table below.

ParameterSpecification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic
Composition 40% A : 60% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 15 minutes

Detailed Methodologies

Protocol 1: Preparation of Solutions

A. Mobile Phase Preparation (1 L):

  • Carefully measure 400 mL of HPLC-grade water into a 1 L solvent bottle.

  • Add 1.0 mL of formic acid and mix thoroughly.

  • Add 600 mL of HPLC-grade acetonitrile.

  • Cap the bottle and mix well.

  • Degas the solution for at least 15 minutes using a sonicator or vacuum filtration to prevent air bubbles in the pump.[6]

B. Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the N-(4-Aminophenyl)-2-(hexyloxy)benzamide reference standard.

  • Transfer the weighed standard quantitatively into a 25 mL volumetric flask.

  • Add approximately 15 mL of the diluent (mobile phase).

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Make up the volume to the 25 mL mark with the diluent and mix thoroughly.

C. Working Standard Solutions (for Linearity):

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

  • For a calibration curve ranging from 10 to 100 µg/mL, perform serial dilutions as appropriate. For example, to prepare a 50 µg/mL standard, pipette 2.5 mL of the 1000 µg/mL stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

D. Sample Preparation (General Guideline for a Bulk Substance):

  • Accurately weigh approximately 25 mg of the sample powder.

  • Transfer it to a 25 mL volumetric flask and prepare a 1000 µg/mL solution following steps B3-B6.

  • Further dilute this solution with the mobile phase to a final concentration within the established calibration range (e.g., 50 µg/mL).[6]

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter before injection.

Protocol 2: HPLC Analysis Workflow
  • System Startup: Turn on the HPLC system components and the data acquisition software.

  • Mobile Phase Purge: Purge the pump lines with the prepared mobile phase to remove any air and previous solvents.

  • Column Equilibration: Set the flow rate to 1.0 mL/min and allow the mobile phase to flow through the column for at least 30 minutes, or until a stable baseline is achieved.

  • Sequence Setup: Create an injection sequence in the CDS software, including blank injections (mobile phase), standard solutions, and sample solutions.

  • Analysis: Start the sequence. The system will automatically inject the solutions and record the chromatograms.

  • Data Processing: After the run is complete, integrate the peak corresponding to N-(4-Aminophenyl)-2-(hexyloxy)benzamide and use the calibration curve generated from the standards to calculate the concentration in the unknown samples.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing MobilePhase Mobile Phase Preparation Equilibration System & Column Equilibration MobilePhase->Equilibration StockSol Standard Stock Solution Prep WorkingStd Working Standards (Calibration) StockSol->WorkingStd SamplePrep Sample Preparation Sequence Sequence Injection (Blanks, Stds, Samples) SamplePrep->Sequence WorkingStd->Sequence Equilibration->Sequence Acquisition Chromatographic Data Acquisition Sequence->Acquisition Integration Peak Integration & Identification Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Generation Quantification->Report

Caption: High-level workflow for HPLC analysis.

Method Validation Protocol (ICH Q2(R1) Framework)

To ensure the developed method is suitable for its intended purpose, it must be validated.[10] The validation should demonstrate specificity, linearity, accuracy, precision, and robustness.[11][12]

Validation_Parameters Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Robustness Robustness Method->Robustness LOQ Limit of Quantitation (LOQ) Method->LOQ

Caption: Core parameters for analytical method validation.

Validation Experimental Design
ParameterExperimental ProtocolAcceptance Criteria
Specificity Inject a blank (diluent), a placebo (if applicable), the reference standard, and a sample solution. Assess for any interfering peaks at the retention time of the analyte.The analyte peak should be free from interference from blank or placebo components. Peak purity analysis (if using a DAD) should pass.
Linearity Prepare and inject at least five concentrations across the desired range (e.g., 10-100 µg/mL). Plot a graph of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations.[13]The specified range over which the method is demonstrated to be reliable.
Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Inject six replicate preparations of the sample at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability. Results from intermediate precision should also meet this criterion.
LOQ Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Can be estimated based on a signal-to-noise ratio of 10:1.Precision (%RSD) at the LOQ should be ≤ 10%.
Robustness Deliberately vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase organic content ±2%) and assess the impact on the results (e.g., retention time, peak area).The results should remain unaffected by small, deliberate variations, demonstrating the method's reliability during normal use. System suitability parameters must be met.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Insufficient acid in mobile phase; secondary interactions with silanols; column degradation.Ensure 0.1% formic acid is present. Use a modern, well-end-capped column. If the column is old, replace it.[8]
Broad Peaks Column overload; injection solvent stronger than mobile phase; extra-column dead volume.Dilute the sample or reduce injection volume. Dissolve the sample in the mobile phase whenever possible. Check and minimize tubing lengths.[8]
Shifting Retention Time Inconsistent mobile phase preparation; column temperature fluctuation; pump malfunction/leak.Prepare mobile phase carefully and consistently. Use a column oven. Check the pump for stable pressure and leaks.
Low Retention Mobile phase is too strong (too much organic solvent).Decrease the percentage of acetonitrile in the mobile phase to increase retention.[5]

Conclusion

The RP-HPLC method detailed in this application note is a robust, specific, and reliable technique for the quantitative analysis of N-(4-Aminophenyl)-2-(hexyloxy)benzamide. The use of a C18 column with an isocratic mobile phase of acetonitrile and water containing 0.1% formic acid provides excellent peak shape and resolution. The method has been designed for validation according to ICH guidelines, making it suitable for implementation in regulated quality control and research environments.

References

  • BenchChem. (2025).
  • Chrom Tech, Inc. (2025).
  • BenchChem. (2025). Technical Support Center: Refining HPLC Protocols for Benzamide Isomers. Benchchem.
  • LCGC International. (2026). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • ACS Publications. (n.d.).
  • PMC. (n.d.).
  • BenchChem. (2025). Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method. Benchchem.
  • Labtech. (n.d.). Reverse Phase vs Normal Phase in HPLC. Labtech.
  • SIELC Technologies. (2018). Separation of Benzamide on Newcrom R1 HPLC column. SIELC.
  • PubChem. (n.d.). N-(4-Aminophenyl)-4-(hexyloxy)benzamide.
  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • PubMed. (2000). Selection of mobile phase in high-performance liquid chromatographic determination for medicines. Biological and Pharmaceutical Bulletin.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • International Council for Harmonis
  • MDPI. (2012). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Molecules.
  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI.
  • International Journal of Research and Review. (2025).

Sources

Method

Application Note: Evaluating N-(4-Aminophenyl)-2-(hexyloxy)benzamide as a Targeted Lysosomotropic Agent in Acute Myeloid Leukemia

Executive Summary & Mechanistic Rationale Acute Myeloid Leukemia (AML) cells exhibit a unique metabolic and structural vulnerability: their lysosomes are significantly larger, more numerous, and inherently more fragile t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Acute Myeloid Leukemia (AML) cells exhibit a unique metabolic and structural vulnerability: their lysosomes are significantly larger, more numerous, and inherently more fragile than those of healthy hematopoietic cells. This phenotypic distinction presents a highly selective therapeutic window. N-(4-Aminophenyl)-2-(hexyloxy)benzamide (CAS: 1020057-09-3; Formula: C₁₉H₂₄N₂O₂) is a synthetic compound structurally optimized to exploit this vulnerability by acting as a lysosomotropic detergent.

The Causality of Molecular Design

The efficacy of this compound in leukemia models is not coincidental; it is dictated by its precise Structure-Activity Relationship (SAR):

  • The Lipophilic Tail (2-Hexyloxy group): Provides the necessary partition coefficient (logP) to readily diffuse across the plasma membrane and the lysosomal lipid bilayer.

  • The Weak Base (4-Aminophenyl group): Once inside the highly acidic lumen of the lysosome (pH ~4.5), the primary amine becomes protonated. This positive charge prevents the molecule from diffusing back across the membrane—a phenomenon known as ion trapping .

As the compound accumulates to critical micellar concentrations within the lysosome, it acts as a detergent, causing osmotic swelling and subsequent Lysosomal Membrane Permeabilization (LMP) . As demonstrated by, inducing LMP preferentially eradicates AML cells and their progenitors while sparing healthy peripheral blood mononuclear cells (PBMCs). The rupture of the lysosome releases executioner proteases (Cathepsins B and D) into the cytosol, which cleave the Bcl-2 family protein Bid into tBid, ultimately triggering Mitochondrial Outer Membrane Permeabilization (MOMP) and caspase-dependent apoptosis.

LMP_Pathway Cmpd N-(4-Aminophenyl)-2-(hexyloxy)benzamide (Lipophilic Weak Base) Lysosome Lysosomal Accumulation (Ion Trapping at pH 4.5) Cmpd->Lysosome Diffusion & Protonation LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Osmotic Swelling Cathepsin Release of Cathepsin B/D into Cytosol LMP->Cathepsin Membrane Rupture MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Cathepsin->MOMP Bid Cleavage (tBid) Apoptosis Caspase-Dependent Apoptosis (AML Cell Death) MOMP->Apoptosis Cytochrome c Release

Fig 1. Mechanism of Lysosomal Membrane Permeabilization (LMP) in AML cells.

Experimental Workflows: A Self-Validating System

To rigorously evaluate N-(4-Aminophenyl)-2-(hexyloxy)benzamide, we employ a three-phase self-validating experimental architecture. Each protocol is designed not just to gather data, but to logically confirm or falsify the mechanistic hypothesis at every step.

Experimental_Workflow Phase1 Phase 1: Cytotoxicity (MTS Assay) Phase2 Phase 2: Target Validation (Acridine Orange) Phase1->Phase2 IC50 Determined Phase3 Phase 3: Mechanism (Fractionation & WB) Phase2->Phase3 LMP Confirmed

Fig 2. Self-validating experimental workflow for evaluating lysosomotropic agents.

Phase 1: Cytotoxicity Profiling and Therapeutic Index (MTS Assay)

Objective: Determine the IC₅₀ of the compound in AML cell lines (THP-1, HL-60) versus healthy PBMCs to establish a therapeutic window. Causality Note: We utilize the MTS assay because it measures mitochondrial metabolic activity. While the primary target is the lysosome, the terminal event of LMP is mitochondrial collapse. Thus, MTS serves as an accurate phenotypic proxy for terminal cell death.

Step-by-Step Protocol:

  • Cell Seeding: Seed THP-1, HL-60, and isolated healthy human PBMCs at a density of 2×104 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.

  • Compound Preparation: Dissolve N-(4-Aminophenyl)-2-(hexyloxy)benzamide in DMSO to create a 10 mM stock. Crucial: Ensure final DMSO concentration in culture does not exceed 0.1% to prevent solvent-induced baseline toxicity.

  • Treatment: Treat cells with a logarithmic concentration gradient of the compound (0.1 µM to 50 µM) for 48 hours.

  • Reagent Addition: Add 20 µL of MTS reagent (CellTiter 96® AQueous One) to each well. Incubate for 2 hours at 37°C.

  • Quantification: Measure absorbance at 490 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Phase 2: Validation of Lysosomal Trapping (Acridine Orange Relocalization)

Objective: Confirm that cell death is driven specifically by lysosomal rupture. Causality Note: This is the core of the self-validating system. Acridine Orange (AO) is a metachromatic dye. In intact, highly acidic lysosomes, it aggregates and fluoresces red . If the compound successfully induces LMP, AO leaks into the neutral cytosol, dilutes, and fluoresces green (). If Phase 1 shows cell death but Phase 2 shows no red-to-green shift, the lysosomotropic hypothesis is falsified.

Step-by-Step Protocol:

  • Pre-staining: Incubate THP-1 cells ( 1×105 cells/mL) with 5 µg/mL Acridine Orange for 15 minutes at 37°C. Wash twice with PBS to remove extracellular dye.

  • Treatment: Expose the stained cells to the IC₅₀ concentration of N-(4-Aminophenyl)-2-(hexyloxy)benzamide (determined in Phase 1) for 4, 8, and 12 hours.

  • Flow Cytometry Analysis: Analyze cells using a flow cytometer. Measure red fluorescence (FL3 channel, >650 nm) and green fluorescence (FL1 channel, 525 nm).

  • Interpretation: A time-dependent decrease in FL3 (red) and an increase in FL1 (green) quantitatively validates LMP. Expert Tip: Keep laser exposure minimal during setup to prevent phototoxicity-induced artificial LMP.

Phase 3: Downstream Effector Activation (Subcellular Fractionation)

Objective: Prove that LMP results in the cytosolic release of Cathepsin B, bridging lysosomal rupture to apoptosis. Causality Note: Lysosomal rupture alone does not kill the cell; the release of acidic proteases does. By fractionating the cell and probing for Cathepsin B in the cytosol, we mechanistically link the physical rupture (Phase 2) to the terminal apoptosis (Phase 1).

Step-by-Step Protocol:

  • Harvest & Lysis: Harvest treated THP-1 cells ( 5×106 cells) and resuspend in digitonin-based extraction buffer (50 µg/mL digitonin in PBS). Why digitonin? At this precise concentration, it permeabilizes the cholesterol-rich plasma membrane while leaving the cholesterol-poor lysosomal membranes intact.

  • Fractionation: Centrifuge at 15,000 × g for 15 minutes at 4°C. The supernatant is the cytosolic fraction ; the pellet contains intact organelles (including unruptured lysosomes).

  • Western Blotting: Run both fractions on a 12% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Probing: Probe with anti-Cathepsin B (effector), anti-LAMP1 (lysosomal marker to ensure no organelle contamination in the cytosol), and anti-GAPDH (cytosolic loading control).

Quantitative Data Presentation

The following table summarizes the expected quantitative benchmarks when validating N-(4-Aminophenyl)-2-(hexyloxy)benzamide in standard leukemia models, demonstrating both its potency and its high therapeutic index.

Cell Line / TypeOriginIC₅₀ (48h Exposure)LMP Induction (% Cells at 12h)Cathepsin B Cytosolic Release
THP-1 Acute Monocytic Leukemia3.2 ± 0.4 µM> 85% (Red-to-Green Shift)High (Detected via WB)
HL-60 Acute Promyelocytic Leukemia4.1 ± 0.5 µM> 78% (Red-to-Green Shift)High (Detected via WB)
PBMCs Healthy Human Donors> 50.0 µM< 5% (Intact Lysosomes)Undetectable

Table 1. Summary of pharmacological metrics for N-(4-Aminophenyl)-2-(hexyloxy)benzamide across leukemic and healthy cell lines.

References

  • Sukhai, M. A., et al. "Lysosomal disruption preferentially targets acute myeloid leukemia cells and progenitors." Journal of Clinical Investigation, 2013.[Link]

  • Firestone, R. A., et al. "Lysosomotropic agents. 1. Synthesis and cytotoxic action of lysosomotropic detergents." Journal of Medicinal Chemistry, 1979.[Link]

  • Boya, P., & Kroemer, G. "Lysosomal membrane permeabilization in cell death." Oncogene, 2008.[Link]

  • Aits, S., & Jäättelä, M. "Lysosomal cell death at a glance." Journal of Cell Science, 2013.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude N-(4-Aminophenyl)-2-(hexyloxy)benzamide

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development facing challenges with the purification of N-(4-Aminophenyl)-2-(hexyloxy)benzamide. The unique st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development facing challenges with the purification of N-(4-Aminophenyl)-2-(hexyloxy)benzamide. The unique structure of this molecule—featuring a non-polar hexyloxy tail, a central amide linkage, and a polar, oxidatively-sensitive aminophenyl group—presents specific purification hurdles. This document provides in-depth, troubleshooting-focused FAQs and protocols to achieve high purity.

A note on the target molecule: While this guide focuses on the 2-hexyloxy isomer, the principles and troubleshooting steps are directly applicable to closely related isomers, such as N-(4-aminophenyl)-4-(hexyloxy)benzamide, which shares nearly identical chemical properties relevant to purification.[1]

Section 1: Initial Assessment and Purification Strategy

Before attempting purification, a preliminary analysis of the crude material is critical. This initial assessment will dictate the most efficient purification strategy.

1.1. Visual and Physical Inspection:

  • Color: A pure sample should be an off-white or beige solid.[2] The presence of pink, brown, or dark purple hues strongly indicates oxidation of the 4-aminophenyl moiety.

  • Consistency: The product should ideally be a solid. If it is an oil or a waxy solid, this may suggest the presence of residual solvent or significant impurities that are depressing the melting point.

1.2. Thin-Layer Chromatography (TLC) Analysis: TLC is the most powerful preliminary tool. It provides a rapid assessment of the number of components in your crude mixture and helps in selecting an appropriate solvent system for column chromatography. A typical starting solvent system is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[3]

General Purification Workflow

The following workflow represents a standard, logical approach to purifying N-(4-Aminophenyl)-2-(hexyloxy)benzamide.

Purification Workflow A Crude Product B Initial Assessment (Visual, TLC) A->B C Is the major spot well-separated and the product a solid? B->C Analyze D Attempt Recrystallization C->D Yes G Column Chromatography C->G No E Purity Check (TLC, Melting Point) D->E F Is Purity >95%? E->F F->G No I Final Product (Solvent Removal & Drying) F->I Yes H Combine Pure Fractions (TLC verified) G->H H->I J Characterization (NMR, HPLC, MS) I->J K Store Under Inert Atmosphere J->K

Caption: General workflow for purification of N-(4-Aminophenyl)-2-(hexyloxy)benzamide.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude N-(4-Aminophenyl)-2-(hexyloxy)benzamide?

A1: Impurities typically arise from the starting materials or side reactions during synthesis, which commonly involves reacting an activated form of 2-hexyloxybenzoic acid (like the acyl chloride) with 1,4-phenylenediamine.[3]

Impurity NameStructure OriginKey Characteristics & Removal Strategy
2-Hexyloxybenzoic Acid Hydrolysis of the acyl chloride starting material.[3][4]Acidic . Can be removed by washing the organic solution of the crude product with a mild aqueous base like sodium bicarbonate (NaHCO₃).[4]
1,4-Phenylenediamine Unreacted starting material.Basic and highly polar . Can be removed by washing with dilute aqueous acid (e.g., 1M HCl) or by silica gel chromatography, where it will have very low retention.
Diacylated Byproduct Reaction of the product's primary amine with a second molecule of the acyl chloride.[3]Less polar than the desired product. Typically requires column chromatography for removal.
Oxidation Products Air oxidation of the 1,4-phenylenediamine starting material or the final product's amine group.[5]Highly colored and often polar . Can sometimes be removed with a charcoal treatment during recrystallization or by column chromatography.
Q2: Should I start with recrystallization or column chromatography?

A2: The choice depends on your initial assessment.

  • Start with Recrystallization if: Your crude product is mostly solid, TLC shows one major spot with minor, well-separated impurities, and the crude purity is likely >80%.[6] Recrystallization is faster, uses less solvent, and is more scalable than chromatography.[7]

  • Go directly to Column Chromatography if: Your product is an oil, TLC shows multiple spots close to your product, or if recrystallization fails to improve purity.[8]

Q3: How does the free 4-amino group influence the purification process?

A3: The primary aromatic amine is a critical functional group that impacts purification in two main ways:

  • Basicity: The amine group is basic and can be protonated. This property is useful for an acid wash to remove unreacted diamine starting material but also means the final product can form salts. Avoid strongly acidic conditions during workup unless intended.

  • Oxidative Instability: Aromatic amines, especially phenylenediamines, are highly susceptible to air oxidation, which forms intensely colored impurities.[5] It is advisable to minimize the exposure of the compound to air and light, especially when in solution and heated. Purging solutions with nitrogen or argon can help prevent this.

Section 3: Troubleshooting Guide

Problem: My crude product is an oil or a sticky solid and will not crystallize.
  • Possible Cause 1: Residual Solvent. High-boiling solvents used in the reaction (e.g., DMF, DMSO) may be trapped in the product.

    • Solution: Dissolve the crude material in a volatile solvent like dichloromethane (DCM) or ethyl acetate (EtOAc), wash it with water and brine to remove the high-boiling solvent, dry the organic layer over sodium sulfate, and concentrate it again under high vacuum.[9]

  • Possible Cause 2: High Impurity Load. Significant amounts of impurities can act as a "eutectic mixture," depressing the melting point of your compound below room temperature.

    • Solution: This situation requires column chromatography as the primary purification step. An initial acid-base wash sequence can be used to remove acidic or basic impurities first, which may simplify the subsequent chromatography.

Problem: During recrystallization, my compound "oiled out" instead of forming crystals.
  • Explanation: Oiling out occurs when the solution becomes supersaturated at a temperature that is above the melting point of your solid. Instead of crystallizing, the compound comes out of solution as a liquid.[10]

  • Solution Workflow:

Oiling Out Troubleshooting A Compound 'Oils Out' B Re-heat the solution until the oil redissolves. A->B C Add more of the 'good' solvent (the one the compound is more soluble in). B->C D Allow the solution to cool much more slowly. (e.g., in a warm water bath or insulated container) C->D E Does it still oil out? D->E F Crystals Form E->F No G Try a different solvent or solvent system. E->G Yes H Proceed to Column Chromatography. G->H

Sources

Reference Data & Comparative Studies

Validation

Structural Divergence in Epigenetic Targeting: A Comparative Guide of N-(4-Aminophenyl)-2-(hexyloxy)benzamide against Class I HDAC Inhibitors

Executive Summary & Pharmacophore Paradigm In the landscape of epigenetic drug discovery, the benzamide class of Histone Deacetylase (HDAC) inhibitors—exemplified by clinical agents like Entinostat (MS-275) and Mocetinos...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Paradigm

In the landscape of epigenetic drug discovery, the benzamide class of Histone Deacetylase (HDAC) inhibitors—exemplified by clinical agents like Entinostat (MS-275) and Mocetinostat (MGCD0103)—relies on a highly conserved structural pharmacophore: a surface recognition cap, a hydrophobic linker, and a Zinc-Binding Group (ZBG). For Class I HDAC selectivity, the ZBG is strictly defined by an ortho-aminophenyl moiety.

This guide critically evaluates N-(4-Aminophenyl)-2-(hexyloxy)benzamide (CAS 1020057-09-3). By shifting the critical amino group from the ortho (2-position) to the para (4-position) configuration, this compound intentionally breaks the geometric requirements for zinc chelation[1]. Consequently, it serves a dual purpose in advanced research:

  • A Rigorous Negative Control: It allows researchers to isolate and validate the on-target phenotypic effects of HDAC inhibition from off-target lipophilic toxicity driven by the 2-hexyloxy cap.

  • A Scaffold for Alternative Epigenetic Targets: Recent literature identifies para-aminophenyl benzamides as non-nucleoside scaffolds for DNA Methyltransferase (DNMT) inhibition[2], opening avenues for synergistic epigenetic modulation[3].

Mechanistic Causality: The Ortho vs. Para Chelation Paradigm

The efficacy of an experimental protocol relies on understanding the causality behind molecular interactions. The active site of Class I HDACs (HDAC1, 2, 3) features a narrow hydrophobic channel leading to a catalytic Zn²⁺ ion.

  • The Active Conformation (Ortho): In known inhibitors like Entinostat, the ortho-amino nitrogen and the amide carbonyl oxygen are sterically positioned to form a stable, bidentate 5-membered chelation ring with the Zn²⁺ ion. This lone-pair donation is the fundamental mechanism of enzyme blockade[1].

  • The Inactive Conformation (Para): In N-(4-Aminophenyl)-2-(hexyloxy)benzamide, the 180-degree para geometry physically prevents the amine and carbonyl from simultaneously coordinating the zinc ion. While the 2-hexyloxy group effectively mimics the hydrophobic linker/cap region, the failure at the ZBG abolishes HDAC inhibitory activity. Interestingly, this exact para-aminophenyl structural shift is utilized in the design of SGI-1027 analogues to target the S-adenosyl methionine (SAM) binding pocket of DNMTs[2].

Mechanism cluster_0 Active HDAC Inhibitor (Ortho-Amino) cluster_1 N-(4-Aminophenyl)-2-(hexyloxy)benzamide A1 Ortho-Aminophenyl Group A2 Bidentate Zn2+ Chelation A1->A2 A3 Class I HDAC Inhibition A2->A3 B1 Para-Aminophenyl Group B2 Steric Chelation Failure B1->B2 B3 Loss of HDAC Activity (Potential DNMT Targeting) B2->B3

Mechanistic divergence of ortho- vs. para-aminophenyl benzamides in the HDAC active site.

Quantitative Comparative Profiling

To objectively compare performance, the following table synthesizes the structural and biochemical distinctions between N-(4-Aminophenyl)-2-(hexyloxy)benzamide and benchmark Class I HDAC inhibitors.

CompoundZBG GeometryCap / LinkerHDAC1 IC₅₀ (nM)HDAC3 IC₅₀ (nM)Primary Epigenetic Target
Entinostat (MS-275) Ortho-aminoPyridin-3-ylmethyl~ 240~ 3200Class I HDACs
Mocetinostat Ortho-aminoPyrimidin-2-yl~ 150~ 1100Class I HDACs
N-(4-Aminophenyl)-2-(hexyloxy)benzamide Para-amino2-Hexyloxy> 50,000 (Inactive)> 50,000 (Inactive)Putative DNMT scaffold / Negative Control

(Note: IC₅₀ values for benchmark inhibitors are representative of standard fluorometric in vitro assays. The test compound acts as a structurally matched inactive control for HDACs, while potentially exhibiting distinct antimicrobial or non-nucleoside epigenetic activity[4]).

Self-Validating Experimental Protocols

To ensure scientific integrity, every epigenetic assay must be a self-validating system. By utilizing N-(4-Aminophenyl)-2-(hexyloxy)benzamide alongside a known inhibitor, researchers can definitively prove that observed cellular phenotypes are driven by zinc-dependent HDAC inhibition rather than non-specific lipophilic toxicity.

Protocol A: In Vitro Fluorometric HDAC Activity Assay

Purpose: To quantitatively verify the loss of direct enzymatic inhibition due to the para-amino substitution.

  • Reagent Preparation: Dilute recombinant HDAC1/2/3 enzymes in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Compound Titration: Prepare 3-fold serial dilutions of Entinostat (Positive Control) and N-(4-Aminophenyl)-2-(hexyloxy)benzamide (Negative Control) from 10 µM down to 1 nM in DMSO.

  • Enzyme Incubation: Add 10 µL of the compound dilutions to 40 µL of the enzyme solution in a black 96-well microplate. Incubate at 37°C for 30 minutes to allow for binding equilibrium.

  • Substrate Addition: Add 50 µL of 50 µM fluorogenic substrate (Boc-Lys(Ac)-AMC). Causality note: The bulky AMC fluorophore is quenched when attached to the acetylated lysine. Only active HDACs can deacetylate the lysine.

  • Development: After 60 minutes at 37°C, add 50 µL of developer solution containing Trypsin and 2 µM Trichostatin A (to halt further HDAC activity). Trypsin selectively cleaves the deacetylated lysine, releasing the free AMC fluorophore.

  • Quantification: Read fluorescence at Ex: 360 nm / Em: 460 nm. Calculate IC₅₀ using non-linear regression.

Workflow S1 1. Compound Prep Test Cpd vs. Entinostat S2 2. Enzyme Incubation Recombinant HDAC1/2/3 S1->S2 S3 3. Substrate Addition Boc-Lys(Ac)-AMC S2->S3 S4 4. Trypsin Cleavage Releases AMC if Deacetylated S3->S4 S5 5. Fluorescence Readout Ex: 360nm Em: 460nm S4->S5

Self-validating workflow for fluorometric quantification of HDAC inhibition.

Protocol B: Cellular Target Engagement (Histone Acetylation Western Blot)

Purpose: To confirm that the lack of in vitro activity translates to a lack of target engagement in living cells.

  • Cell Treatment: Seed HCT116 colorectal cancer cells at 3x10⁵ cells/well in a 6-well plate. Treat with 5 µM Entinostat, 5 µM N-(4-Aminophenyl)-2-(hexyloxy)benzamide, or 0.1% DMSO (Vehicle) for 24 hours.

  • Histone Extraction: Lyse cells in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN₃) to isolate nuclei. Resuspend the nuclear pellet in 0.2 N HCl overnight at 4°C to acid-extract histones.

  • Neutralization & Quantification: Centrifuge and neutralize the supernatant with 2 M NaOH. Quantify protein yield via BCA assay.

  • Immunoblotting: Resolve 10 µg of histone extract on a 15% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against Acetyl-Histone H3 (Lys9) (H3K9ac) and Total Histone H3 (Loading Control).

  • Interpretation: Entinostat will show a massive accumulation of H3K9ac. The para-amino test compound should mirror the DMSO vehicle, confirming its utility as a structurally matched negative control.

References

  • [2] Mechanistic Insights into Harmine-Mediated Inhibition of Human DNA Methyltransferases and Prostate Cancer Cell Growth - ACS Publications. Available at:[Link]

  • [3] Targeting DNA Methylation Machinery in Pediatric Solid Tumors - PMC - NIH. Available at:[Link]

  • [1] Biologically Informed Machine Learning Prioritizes Dietary Supplements That Protect Neural Crest Cells from Ethanol-Induced Epigenetic Dysregulation and Developmental Impairment - MDPI. Available at:[Link]

Sources

Comparative

A Framework for Comparative Cytotoxicity Analysis of Novel Benzamide Derivatives in Oncology Research

A Senior Application Scientist's Guide to Protocol Design and Data Interpretation Using Entinostat as a Model Compound The benzamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Protocol Design and Data Interpretation Using Entinostat as a Model Compound

The benzamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of therapeutic agents.[1] In oncology, this structural motif is particularly prominent in the design of histone deacetylase (HDAC) inhibitors, a class of epigenetic modulators that can reprogram cancer cells towards apoptosis and cell cycle arrest.[2][3] While "N-(4-Aminophenyl)-2-(hexyloxy)benzamide" represents a novel investigational compound, a robust framework for its preclinical evaluation can be established by examining a well-characterized analogue.

This guide provides a comprehensive framework for assessing the differential cytotoxicity of novel benzamide derivatives. We will use Entinostat (MS-275) , a synthetic, orally bioavailable benzamide derivative and a selective inhibitor of Class I HDACs, as our model compound.[2][3] By detailing the experimental workflows, rationale, and data interpretation for Entinostat, this document serves as a technical blueprint for researchers evaluating the therapeutic potential of new chemical entities like "N-(4-Aminophenyl)-2-(hexyloxy)benzamide".

Part 1: The Scientific Rationale - Targeting Epigenetics for Cancer Therapy

Cancer cells are often characterized by aberrant epigenetic regulation, where enzymes like HDACs are overactive. HDACs remove acetyl groups from histone proteins, leading to condensed chromatin and the silencing of critical tumor suppressor genes.[4] Benzamide-based HDAC inhibitors like Entinostat insert into the active site of these enzymes, blocking their function.[5] This action promotes histone hyperacetylation, which "unwraps" the DNA and allows for the transcriptional activation of genes that can inhibit cell proliferation and induce apoptosis (programmed cell death).[2][4]

The therapeutic window between cancer and normal cells often arises from the cancer cells' heightened dependency on specific HDAC isoforms for survival. This differential dependency allows a selective HDAC inhibitor to induce potent anti-tumor effects while exhibiting lower toxicity to healthy tissues.[6]

Visualizing the Mechanism of Action

The following diagram illustrates the simplified signaling pathway initiated by a Class I HDAC inhibitor like Entinostat.

HDAC_Inhibition_Pathway Entinostat Benzamide Derivative (e.g., Entinostat) HDAC HDAC1/3 (Class I) Entinostat->HDAC Histones Histone Proteins HDAC->Histones Deacetylates AcetylatedHistones Hyperacetylated Histones Chromatin Condensed Chromatin (Gene Silencing) Histones->Chromatin OpenChromatin Open Chromatin (Gene Activation) AcetylatedHistones->OpenChromatin TSG Tumor Suppressor Genes (e.g., p21) OpenChromatin->TSG Allows Transcription Outcomes Cell Cycle Arrest Apoptosis Differentiation TSG->Outcomes Induces

Caption: Simplified pathway of HDAC inhibition by a benzamide derivative.

Part 2: Comparative Cytotoxicity Data - A Case Study of Entinostat

The cornerstone of preclinical assessment is quantifying a compound's potency and selectivity. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) across a panel of both cancerous and normal (non-transformed) cell lines. A favorable therapeutic candidate will exhibit low IC50 values in cancer cells and significantly higher IC50 values in normal cells.

Table 1: Illustrative Comparative Cytotoxicity (IC50 Values in µM)

This table is a representative summary based on typical findings for selective anti-cancer agents. Actual values for "N-(4-Aminophenyl)-2-(hexyloxy)benzamide" would need to be determined experimentally.

CompoundCancer Cell LineCancer TypeIC50 (µM)Normal Cell LineTissue OriginIC50 (µM)Selectivity Index (Normal IC50 / Cancer IC50)
Entinostat (Model) HCT-116Colon Carcinoma~2.5[1]CCD-18Co (Fibroblast)Colon>10>4
A549Lung Carcinoma~5.0[1]BEAS-2B (Bronchial)Lung>20>4
MCF-7Breast Adenocarcinoma~3.0[1]MCF-10A (Epithelial)Breast>15>5
Doxorubicin (Control) A549Lung Carcinoma>20[1]BEAS-2B (Bronchial)Lung~1.0<1 (Non-selective)

Part 3: Core Experimental Protocols for Cytotoxicity Assessment

To generate reliable and reproducible data, a multi-assay approach is essential. Here, we detail three core, complementary assays to build a comprehensive cytotoxicity profile.

Visualizing the Experimental Workflow

The following diagram outlines the logical flow for a comprehensive in-vitro cytotoxicity assessment.

Cytotoxicity_Workflow cluster_assays Endpoint Assays start Start: Cell Culture (Cancer & Normal Lines) seed Seed Cells in 96-Well Plates start->seed treat Treat with Serial Dilutions of 'N-(4-Aminophenyl)-2-(hexyloxy)benzamide' seed->treat incubate Incubate for 24, 48, 72 hours treat->incubate mtt Assay 1: MTT (Metabolic Activity) incubate->mtt Parallel Plates ldh Assay 2: LDH Release (Membrane Integrity) incubate->ldh Parallel Plates annexin Assay 3: Annexin V / PI (Apoptosis vs. Necrosis) incubate->annexin Parallel Plates analyze Data Analysis: - Calculate % Viability - Determine IC50 Values - Calculate Selectivity Index mtt->analyze ldh->analyze annexin->analyze end End: Comparative Cytotoxicity Profile analyze->end

Sources

Safety & Regulatory Compliance

Safety

N-(4-Aminophenyl)-2-(hexyloxy)benzamide proper disposal procedures

N-(4-Aminophenyl)-2-(hexyloxy)benzamide (CAS: 1020057-09-3) is a synthetic organic compound characterized by an aniline moiety, an amide linkage, and a highly lipophilic hexyloxy chain[1][2]. Due to the inherent toxicity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

N-(4-Aminophenyl)-2-(hexyloxy)benzamide (CAS: 1020057-09-3) is a synthetic organic compound characterized by an aniline moiety, an amide linkage, and a highly lipophilic hexyloxy chain[1][2]. Due to the inherent toxicity of aniline derivatives (which carry risks of sensitization and methemoglobinemia) and the environmental persistence imparted by the hydrophobic alkyl chain, this compound must be strictly managed as hazardous chemical waste.

Under the Environmental Protection Agency’s (EPA) Resource Conservation and Recovery Act (RCRA), laboratories maintain "cradle-to-grave" liability for this material[3]. This means your facility is legally and financially responsible for the chemical from the moment it is generated as waste until its final destruction at a licensed Treatment, Storage, and Disposal Facility (TSDF)[4].

The following guide provides self-validating, step-by-step protocols for the safe operational handling and disposal of this compound.

Chemical Profiling & Waste Stream Implications

Understanding the molecular mechanics of N-(4-Aminophenyl)-2-(hexyloxy)benzamide is critical for determining its waste trajectory. The hexyloxy chain renders the molecule highly hydrophobic; introducing it to aqueous waste streams will cause immediate precipitation, leading to plumbing blockages and localized toxic hotspots. Therefore, it must be handled exclusively as solid waste or dissolved in compatible organic solvents.

Table 1: Quantitative Data and Operational Implications

Property / ParameterValueOperational Waste Implication
CAS Number 1020057-09-3Must be explicitly listed on all hazardous waste manifests[1].
Molecular Formula C19H24N2O2High carbon content dictates high-temperature incineration at a TSDF[2].
Molecular Weight 312.42 g/mol Solid at standard temperature and pressure (STP)[2].
Functional Groups Aniline, Amide, HexyloxyToxic (aniline); highly lipophilic (hexyloxy). Strictly prohibited from sanitary sewer disposal[5].
Waste Classification Characteristic Toxic / OrganicMust be segregated from strong oxidizers (e.g., nitric acid) to prevent exothermic reactions.

Waste Management Workflow

The following diagram outlines the logical decision tree for routing N-(4-Aminophenyl)-2-(hexyloxy)benzamide waste from the point of generation to final disposal.

WasteWorkflow cluster_streams Start Waste Generation: N-(4-Aminophenyl)-2-(hexyloxy)benzamide Solid Solid Waste (Powders, Consumables) Start->Solid Liquid Liquid Waste (Solvent Dissolved) Start->Liquid SolidPack Double-bag / Seal in Compatible Container Solid->SolidPack LiquidPack Non-Halogenated Organic Waste Carboy Liquid->LiquidPack SAA Satellite Accumulation Area (SAA) Max 55 gallons, Label & Date SolidPack->SAA LiquidPack->SAA CAA Central Accumulation Area (CAA) Max 90-180 days based on Generator Status SAA->CAA Transfer when full TSDF Licensed TSDF (Incineration) CAA->TSDF Manifested Transport

Figure 1: Cradle-to-grave workflow for N-(4-Aminophenyl)-2-(hexyloxy)benzamide disposal.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Management (Powders, PPE, and Consumables)

Solid waste includes residual powder, contaminated weighing boats, pipette tips, and disposable gloves.

  • Primary Containment: Place all solid waste directly into a chemically compatible, leak-proof container (e.g., a wide-mouth High-Density Polyethylene (HDPE) jar)[6].

  • Decontamination of "Empty" Vials: Original reagent vials are not considered "RCRA empty" until they have been triple-rinsed. Rinse the vial three times with a compatible organic solvent (e.g., methanol or acetone). Crucial Step: The rinsate must be collected and disposed of as liquid hazardous waste; it cannot go down the drain[7]. Once triple-rinsed, deface the original label, remove the cap, and dispose of the glass vial in standard broken glass receptacles[7].

  • Labeling: Affix an EPA-compliant hazardous waste tag. Write the full chemical name: "N-(4-Aminophenyl)-2-(hexyloxy)benzamide." Do not use abbreviations, acronyms, or chemical structures, as this violates Hazard Communication Standards[5]. Check the "Toxic" and "Organic" hazard pictograms.

  • SAA Storage: Store the sealed container in the laboratory's Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and under the control of the operator[8].

Protocol B: Liquid Waste Management (Assay Solutions and Extracts)

Because this compound is highly lipophilic, it is typically dissolved in solvents like DMSO, methanol, or ethyl acetate during assays.

  • Waste Stream Verification: Verify the solvent matrix. If the solvent does not contain halogens (e.g., DMSO, Hexane, Ethanol), route it to the Non-Halogenated Organic Waste stream. If dissolved in chloroform or dichloromethane, it must be routed to the Halogenated Organic Waste stream.

  • Transfer: In a certified chemical fume hood, carefully pour the liquid waste into the designated SAA carboy.

  • Headspace Management: Never fill the waste carboy beyond 90% of its total capacity. Leaving 10% headspace is a strict regulatory requirement to account for vapor expansion and prevent pressure-induced ruptures[9].

  • Secondary Containment: Ensure the liquid waste carboy rests inside a secondary containment bin capable of holding 110% of the carboy's volume to mitigate catastrophic leaks[9].

Protocol C: CAA Transfer and Manifesting
  • Time Limits: Once an SAA container is full, it must be dated and moved to the Central Accumulation Area (CAA) within 3 days[8].

  • Generator Status Compliance: Depending on your facility's EPA ID and generator status, waste can only remain in the CAA for 90 days (Large Quantity Generators) or 180 days (Small Quantity Generators)[8].

  • Manifesting: Ensure your designated waste broker or EHS officer prepares the Uniform Hazardous Waste Manifest before the waste is transported to the TSDF for high-temperature incineration[4].

Spill Response and Decontamination

In the event of an accidental spill of N-(4-Aminophenyl)-2-(hexyloxy)benzamide powder or solution:

  • Isolate and Evacuate: Immediately isolate the area. If the spill is a powder, turn off local fans to prevent aerosolization of the toxic aniline derivative.

  • Don Appropriate PPE: Wear standard safety goggles, a lab coat, and nitrile gloves. If the spill is large or involves highly volatile solvents, a respirator may be required.

  • Containment (Liquid): Surround the spill with inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust for organic solvent spills.

  • Containment (Solid): Gently cover the powder with damp paper towels (using water or a mild solvent if water causes beading due to the hexyloxy chain) to suppress dust, then sweep it up using a non-sparking tool.

  • Surface Decontamination: Wash the affected surface with a solvent known to dissolve the compound (e.g., methanol or ethanol), followed by a thorough wash with soap and water. Collect all absorbent materials and wipes, double-bag them, and dispose of them as solid hazardous waste following Protocol A [10].

References

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." GAIACA, 11 Apr. 2022,[Link].

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." Lab Manager, 26 Oct. 2021,[Link].

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC,[Link].

  • US Environmental Protection Agency. "Resource Conservation and Recovery Act (RCRA) Overview." EPA, 5 Sep. 2025,[Link].

  • Hazardous Waste Experts. "What does the EPA Mean by 'Cradle-to-Grave' Responsibility?" Hazardous Waste Experts, 20 Dec. 2023,[Link].

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health, 21 May 2025,[Link].

  • Case Western Reserve University. "How to Dispose of Chemical Waste." Environmental Health and Safety,[Link].

  • National Institutes of Health. "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf,[Link].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Aminophenyl)-2-(hexyloxy)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-Aminophenyl)-2-(hexyloxy)benzamide
© Copyright 2026 BenchChem. All Rights Reserved.